Methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate is classified as a heterocyclic aromatic compound. Its structure features a fused imidazole and pyridine ring system with a carboxylate ester functional group. The presence of the phenyl group enhances its chemical reactivity and biological activity.
The synthesis of methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate can be achieved through various methods. One notable approach involves a one-pot synthesis that utilizes acetophenone, 2-aminopyridine, and an ionic liquid as a catalyst under solvent-free conditions. The reaction proceeds smoothly at room temperature with sodium carbonate as a base, yielding high product yields (72% to 89%) within approximately 40 minutes .
Methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate has a complex molecular structure characterized by:
The molecular formula is , with a molecular weight of approximately 241.25 g/mol. The structural representation shows the connectivity between the atoms, highlighting the fused rings and functional groups.
Methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate can participate in various chemical reactions due to its functional groups:
The mechanism of action for methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate in biological systems often involves interaction with specific protein targets or enzymes:
Methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate exhibits several notable physical and chemical properties:
The applications of methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate span various fields:
The imidazo[1,2-a]pyridine scaffold represents a privileged heterocyclic system characterized by a fused bicycle combining imidazole and pyridine rings. This architecture confers remarkable electronic properties, bioisosteric versatility, and three-dimensional topology that facilitates diverse biological target engagement. The core exhibits a π-excessive system at the imidazole moiety and π-deficient character at the pyridine ring, enabling unique charge-transfer interactions within biological macromolecules [3] [8]. The presence of multiple hydrogen-bond acceptors (N1, N3) and a hydrogen-bond donor (C3-H) further enhances target-binding capabilities, while the planar structure allows for π-π stacking interactions with aromatic amino acid residues [9]. These features collectively contribute to the scaffold's exceptional "drug-likeness," as evidenced by its presence in several FDA-approved therapeutics including the hypnotic Zolpidem (GABA-A agonist), antiulcer agent Zolimidine, and cardiotonic Olprinone (PDE3 inhibitor) [3] [8].
Table 1: Key Identifiers of Methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate
Property | Value |
---|---|
CAS Number | 132525-00-9 |
IUPAC Name | methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate |
Molecular Formula | C₁₅H₁₂N₂O₂ |
Molecular Weight | 252.27 g/mol |
SMILES | COC(=O)C1=C(N2C=CC=CC2=N1)C3=CC=CC=C3 |
InChIKey | ZWABARJSDDTDSG-UHFFFAOYSA-N |
Classification | Heterocyclic aromatic compound |
The 2-carboxylate ester group in methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate significantly modulates electronic distribution across the ring system, lowering the LUMO energy and enhancing electrophilicity at C3. This electronic perturbation facilitates nucleophilic attack at C3 while maintaining aromatic character through delocalization across the fused system . The phenyl substituent at C3 further extends π-conjugation, creating an electronically tunable system that influences both physicochemical properties and biological activity. This structural adaptability underpins the scaffold's prevalence in drug discovery, accounting for >15% of all investigated nitrogen-based heterocycles in medicinal chemistry patents between 2010-2020 [8].
The medicinal exploration of imidazo[1,2-a]pyridines commenced in the 1970s with the development of zolimidine—a gastric antisecretory agent acting via prostaglandin-dependent mechanisms. This breakthrough validated the scaffold's biological relevance and stimulated intensive structure-activity relationship (SAR) investigations [3]. The 1980s witnessed the landmark introduction of zolpidem, which revolutionized insomnia therapy through its subtype-selective GABA-A receptor modulation. Unlike classical benzodiazepines, zolpidem demonstrated reduced myorelaxant effects due to its α1-subunit preference, establishing that subtle modifications to the imidazopyridine core could engender remarkable pharmacological selectivity [8].
Table 2: Evolution of Key Imidazo[1,2-a]pyridine Therapeutics
Era | Compound | Therapeutic Application | Structural Innovation |
---|---|---|---|
1970s | Zolimidine | Antiulcer | 2-[(Dimethylamino)methyl] substitution |
1980s | Zolpidem | Insomnia | 2-(N,N-Dimethyl)imidoylbenzamide group |
1990s | Alpidem* | Anxiolytic | 2-Chloro-6-fluorophenyl substitution |
2000s | Soraprazan* | Proton-pump inhibitor | Pyrrolo-fused pyridine extension |
2010s | EVT-401* (PDE4 inhibitor) | Anti-inflammatory | 3-Cyano-6-phenyl substitution |
*Discontinued or investigational
The 21st century has seen diversification into novel therapeutic domains, particularly anticancer and antimicrobial applications. Contemporary derivatives exploit the C3 position for strategic functionalization, as exemplified by methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate, which serves as a precursor to kinase inhibitors targeting PI3Kα—a crucial node in oncogenic signaling pathways . SAR studies consistently demonstrate that electron-withdrawing groups at C2 (e.g., esters, carboxamides) coupled with aryl groups at C3 significantly enhance antiproliferative activity. Recent investigations into antimycobacterial derivatives revealed that 3-methoxy-2-phenylimidazo[1,2-b]pyridazines exhibit potent activity against Mycobacterium tuberculosis (MIC = 0.125 µg/mL), underscoring the scaffold's versatility against challenging pathogens [5]. Anticonvulsant research identified 2-(4-fluorophenyl) derivatives with efficacy at remarkably low doses (10 mg/kg), attributed to their voltage-gated sodium channel modulation [6].
Methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate (CAS 132525-00-9) serves as a pivotal synthon in contemporary heterocyclic chemistry due to its bifunctional reactivity: the electron-deficient C3 position undergoes electrophilic substitution, while the ester group enables nucleophilic transformations. This dual reactivity profile facilitates diverse molecular diversification strategies essential for drug discovery [10].
Synthetic Pathways:The compound is efficiently synthesized via a one-pot, three-component reaction exploiting ionic liquid catalysis under solvent-free conditions. Optimized protocols combine acetophenone (2 mmol), 2-aminopyridine (2.4 mmol), and sodium carbonate (1.1 mmol) in [BMIM]BF₄ at ambient temperature, achieving yields of 72-89% within 40 minutes . This green chemistry approach exemplifies modern trends in sustainable heterocyclic synthesis, eliminating traditional halogenated solvents while maintaining high atom economy. The ionic liquid catalyst facilitates proton transfer and activates the carbonyl group through hydrogen bonding, significantly accelerating imine formation and subsequent cyclization .
Functionalization Reactions:The C2 carboxylate group undergoes facile transformation into pharmacologically relevant functionalities:
Table 3: Key Derivative Classes Synthesized from Methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate
Transformation | Reaction Conditions | Applications |
---|---|---|
Palladium-catalyzed aminocarbonylation | Pd(OAc)₂, CO, amines, 80°C | Carboxamide libraries for kinase screening |
Ester hydrolysis | NaOH/EtOH-H₂O, reflux | Carboxylic acid precursors for conjugates |
C3 electrophilic bromination | NBS, CHCl₃, 0°C | Cross-coupling reactions (Suzuki, Negishi) |
Grignard addition | R-MgBr, THF, -78°C | Tertiary alcohol derivatives for CNS drugs |
Heterocyclic annulation | Hydrazine, ethylene glycol, 160°C | Triazolopyridines with enhanced bioactivity |
The 2-iodo derivative—accessible via halogen exchange—participates in palladium-catalyzed carbonylations using carbon monoxide surrogates, enabling the synthesis of aryloxycarbonyl and alkoxycarbonyl derivatives critical for structure-activity relationship studies [2]. This C-H functionalization strategy demonstrates exceptional regioselectivity due to the electron-directing effect of the C2 ester group. Computational studies indicate the C3 position exhibits the highest Fukui electrophilicity index (f⁺ = 0.087), rationalizing its preferential reactivity toward nucleophiles [9]. These transformations collectively establish methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate as a molecular "Lego brick" for constructing complex polyheterocyclic architectures with tailored biological properties.
Table of Compounds Mentioned:
CAS No.: 112484-85-2
CAS No.: 10606-14-1